molecular formula C18H15N3O B2650300 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one CAS No. 796887-09-7

2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one

Cat. No.: B2650300
CAS No.: 796887-09-7
M. Wt: 289.338
InChI Key: ICRRYXOCBMBKIC-UHFFFAOYSA-N
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Description

2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (CAS 796887-09-7) is a spiro-indole framework compound of significant interest in medicinal chemistry and drug discovery research . This structural motif is classified as a privileged scaffold, commonly found in compounds with diverse biological activities . The spiro-indole core is a key structural feature in several classes of bioactive molecules, including the spiroindolones, a promising class of fast-acting antimalarial agents . One prominent example is the antimalarial candidate KAE609 (Cipargamin), which is a closely related chlorinated and fluorinated spiroindolone derivative that inhibits PfATPase4 and has shown potent, rapid schizonticidal activity . Research into related spirofused indole compounds has also demonstrated potent antiproliferation properties against a variety of human cancer cell lines, suggesting potential as a multi-targeted agent for oncology research . These analogs have shown promising inhibitory properties against cancer cell lines such as MCF7, HCT116, A431, and PaCa2, with some exhibiting higher efficacy than standard reference drugs and showing good selectivity indices towards normal cells . Furthermore, the spiro-indole scaffold is under investigation for other therapeutic areas, with some synthetic analogs exhibiting inhibitory properties against kinases like EGFR and VEGFR-2, and others demonstrating potential anti-SARS-CoV-2 properties in viral infection models . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

spiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-17-18(13-6-2-4-8-15(13)21-17)16-12(9-10-19-18)11-5-1-3-7-14(11)20-16/h1-8,19-20H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRRYXOCBMBKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C3=CC=CC=C3NC2=O)C4=C1C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which can be further processed to obtain the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Anticancer Activity

Research indicates that 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one exhibits notable antiproliferative properties against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant inhibition of cell growth in human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .

Cell LineIC50 (µM)Reference
MCF75.0
HCT1167.5
A4316.0

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against Gram-positive bacteria and certain strains of fungi, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

  • Antitumor Activity : A recent study highlighted the synthesis of several analogs of 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one and their evaluation against multiple human cancer cell lines. The results showed that specific modifications to the indole structure enhanced cytotoxicity significantly compared to the parent compound .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The study found that certain derivatives inhibited bacterial growth at low concentrations, suggesting their potential use in treating tuberculosis .

Mechanism of Action

The mechanism of action of 2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spiroindole derivatives allows for direct comparisons with analogs bearing modifications to substituents, ring systems, or stereochemistry. Below is a detailed analysis of key analogs:

Substituent-Driven Comparisons

  • Chloro-Substituted Derivatives
    • (S)-1,2'-Dibenzyl-7-chloro-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (3i) :
  • Yield : 76% (chromatography); Enantiomeric Ratio (er) : 73:27 .
  • Physical Data : Melting point (266–267°C), [α]D<sup>25</sup> = -63.4° (CH2Cl2), HRMS m/z 504.1825 ([M+H]<sup>+</sup>) .
  • 2'-Benzyl-5-chloro-2',3',4',9'-tetrahydrospiro[indoline-2,1'-pyrido[3,4-b]indol]-3-one (7c):
  • Yield : 60% .
  • Structural Note: Chlorine at position 5 of the indoline ring reduces steric hindrance compared to position 7 in 3i.
  • Fluoro-Substituted Derivatives

    • OD-17 (1,2'-Dibenzyl-5-fluoro-analog) :
  • Activity : Most active against A549 lung cancer cells, highlighting fluorine’s role in enhancing bioactivity .
    • KAE609 (6'-Fluoro-3'-methyl analog) :
  • Target : PfATP4 inhibitor; Metabolism : Primarily biliary secretion .
  • Clinical Relevance : Rapid schizonticidal action in malaria clinical trials .

  • Methoxy-Substituted Derivatives

    • (S)-1,2'-Dibenzyl-6'-methoxy-analog (3n) :
  • <sup>13</sup>C NMR : δ 179.5 (carbonyl), 141.4 (aromatic C), 67.3 (spiro center) .
  • Impact : Methoxy groups improve solubility but may reduce membrane permeability.

Ring System Modifications

  • Spiro[indoline-3,4'-pyran]-2-one (e.g., 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one) :

    • Structure : Replaces pyrido[3,4-b]indole with a pyran ring.
    • Properties : Lower molecular weight (282.13 g/mol) and altered lipophilicity compared to pyrido analogs .
  • Spiro-Pyrazolo[3,4-b]pyridine Derivatives: Example: 5′-Benzoyl-3′-imino-6′-methyl-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridin]-2-one. Synthesis: Microwave-assisted one-pot reactions (100°C, 1 min) yield 61–70% . Application: Explored as kinase inhibitors due to planar pyrazolo ring’s affinity for ATP-binding pockets .

Structure-Activity Relationship (SAR) Insights

Modification Impact on Activity/Properties Example Ref
Chloro at Position 7 Moderate anti-cancer activity; high melting point (266°C) 3i
Fluoro at Position 6’ Enhanced antimalarial potency (PfATP4 inhibition) KAE609
Methoxy at Position 6’ Improved solubility; reduced membrane permeability 3n
Benzyl Substitution Increased steric bulk, affecting enantiomeric resolution 7c, 7e

Biological Activity

2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one, a complex spiro compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄N₂O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1523558-63-5

The compound's structure features a unique spiro configuration that contributes to its biological activity. The presence of indole and pyridine moieties enhances its interaction with biological targets.

Synthesis Methods

Recent studies have explored various synthetic routes for producing 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one. One notable method involves the Pictet-Spengler reaction, utilizing β-cyclodextrin-SO₃H as a recyclable catalyst. This method has shown effectiveness in synthesizing spiroindolone scaffolds in an aqueous medium, demonstrating both efficiency and environmental sustainability .

Anticancer Properties

Research indicates that 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer).
  • IC₅₀ Values : Compounds derived from this scaffold demonstrated IC₅₀ values ranging from 4.37 to 10.36 μM against cancer cells, indicating potent cytotoxic effects .

The mechanism of action appears to involve apoptosis induction , as evidenced by increased levels of cleaved PARP1 in treated cells .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial properties :

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited a low MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .
  • Broad Spectrum : It has also been effective against other pathogens such as Escherichia coli and Candida albicans, making it a candidate for further development in treating infections .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on DBA/2J mice with leukemia. Oral administration of the compound at doses up to 200 mg/kg resulted in prolonged survival without significant weight loss, suggesting a favorable therapeutic profile .
  • Antimicrobial Testing : Another investigation assessed the compound's ability to inhibit biofilm formation in Mycobacterium tuberculosis, showing significant activity that warrants further exploration for potential clinical applications .

Summary of Findings

Activity TypeTarget Organism/Cell LineIC₅₀/MIC ValueNotes
AnticancerA5494.37 - 10.36 μMInduces apoptosis via PARP1 cleavage
AntimicrobialMRSA0.98 μg/mLEffective against resistant strains
E. coliNot specifiedBroad-spectrum activity

Q & A

Q. What are the common synthetic routes for 2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one and its derivatives?

The compound is typically synthesized via Pictet-Spengler reactions or multicomponent reactions. For example, a one-pot three-component reaction involving 3-cyanoacetyl indoles, isatins, and 1H-pyrazol-5-amines in H₂O/HOAc yields spirooxindole derivatives with high efficiency . Another method uses tryptamine and N-Boc-nortropinone under reflux conditions, achieving moderate yields (e.g., 63% for a related spirocyclic compound) . Key reactants include cyclohexanedione derivatives and indole-based amines, with purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this spirooxindole scaffold?

  • NMR : ¹H and ¹³C NMR are essential for confirming spirojunction and substituent positions. For example, in (S)-1,2'-dibenzyl-7-chloro derivatives, distinct shifts are observed at δ 177.4 (carbonyl) and δ 139.5–132.4 (aromatic carbons) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₃₂H₂₇N₃OCl [M+H]⁺: 504.1832) .
  • X-ray crystallography : Single-crystal data (CCDC 843674, 904924) resolve stereochemistry and spirocyclic geometry .

Q. What biological activities are associated with this scaffold in preliminary studies?

The scaffold exhibits antimalarial activity by inhibiting Plasmodium falciparum PfATP4, a novel mechanism distinct from traditional oxindoles . Derivatives like NITD609 (cipargamin) show fast-acting parasite clearance, making them candidates for antimalarial drug development .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral spirooxindoles be optimized?

Asymmetric catalysis using Cinchona alkaloid thiourea catalysts achieves enantiomeric ratios (e.g., 80:20 er) for derivatives like (S)-1,2'-dibenzyl-5-bromo compounds. Chiral HPLC (Daicel Chiralpak AD-H) with n-hexane/i-propanol eluents resolves enantiomers, validated by optical rotation ([α]D²⁵ = -70.1) . Reaction conditions (solvent polarity, temperature) and catalyst loading significantly impact stereoselectivity .

Q. What strategies address contradictions in synthetic yields across studies?

Yields vary widely (e.g., 10–81%) due to substituent effects and reaction kinetics. For example, electron-withdrawing groups (e.g., Cl, Br) on the indole ring reduce steric hindrance, improving yields (81% for 5-bromo derivatives vs. 43% for methoxy-substituted analogs) . Optimization involves adjusting stoichiometry (e.g., 1.2 mmol tryptamine per 1 mmol nortropinone) and reaction time (22 hours for cyclization) .

Q. How can computational methods predict bioactivity and guide experimental design?

Molecular docking (e.g., MOE software) evaluates binding affinities against targets like SARS-CoV-2 main protease. Ligands such as OD-17 (a fluoro-substituted spirooxindole) show competitive binding energies compared to repurposed drugs (e.g., lopinavir) . MD simulations and free-energy calculations (MM-PBSA) further validate stability in enzyme active sites .

Q. What are the challenges in interpreting complex NMR spectra of polycyclic derivatives?

Overlapping signals in spirocyclic systems require advanced techniques:

  • 2D NMR (COSY, HSQC) : Resolves coupling between protons in crowded regions (e.g., δ 4.9–3.2 ppm for tetrahydroisoquinoline protons) .
  • Variable-temperature NMR : Reduces signal broadening in rigid spirojunctions .
  • Isotopic labeling : ¹⁵N/¹³C-enriched samples clarify nitrogen/carbon environments in fused indole-pyridine systems .

Q. How do structural modifications impact antimalarial efficacy and resistance profiles?

  • Electron-withdrawing substituents (e.g., Cl, CF₃) enhance PfATP4 inhibition by increasing lipophilicity and target affinity .
  • Spiro ring expansion (e.g., bicyclo[3.2.1]octane) improves metabolic stability but may reduce solubility .
  • Resistance studies use in vitro selection pressure assays, identifying mutations in PfATP4 (e.g., L263V) that reduce drug sensitivity .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield divergent outcomes in spirooxindole formation?

Discrepancies arise from:

  • Solvent effects : Polar aprotic solvents (DMF) favor cyclization, while protic solvents (MeOH) may promote side reactions .
  • Catalyst choice : Fe(II) catalysis vs. UV-driven reactions alter regioselectivity in polycyclic sulfonyl indoline synthesis .
  • Substituent electronic effects : Electron-rich aryl groups accelerate Pictet-Spengler cyclization, while bulky groups hinder it .

Q. How can conflicting bioactivity data from in silico vs. in vitro assays be reconciled?

  • False positives in docking : Compounds like OD-17 may show high in silico affinity but poor cellular permeability. Validate with logP calculations and Caco-2 permeability assays .
  • Off-target effects : Use transcriptomics/proteomics to identify unintended interactions (e.g., cytochrome P450 inhibition) .

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